molecular formula C12H20O B14265396 Dodec-5-yn-2-one CAS No. 132716-18-8

Dodec-5-yn-2-one

Cat. No.: B14265396
CAS No.: 132716-18-8
M. Wt: 180.29 g/mol
InChI Key: NLLNPWHYJAZQIZ-UHFFFAOYSA-N
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Description

Dodec-5-yn-2-one (CAS: 132716-18-8) is a medium-chain alkyne-containing ketone with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. Its structure features a ketone group at position 2 and a carbon-carbon triple bond (alkyne) at position 3. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, owing to its reactive alkyne moiety and ketone functionality.

Synthesized and supplied by Shenzhen Aituo Chemical Co., Ltd., it is available at a purity of 95% (1g scale) with analytical data (NMR, MS, HPLC, GC) provided to ensure quality . The compound’s scalable production capabilities (from mg to ton-scale) highlight its industrial relevance, particularly in drug discovery and material science .

Properties

CAS No.

132716-18-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodec-5-yn-2-one

InChI

InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-7,10-11H2,1-2H3

InChI Key

NLLNPWHYJAZQIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-5-yn-2-one can be synthesized through various methods. One common approach involves the reaction of a suitable alkyne precursor with an appropriate reagent to introduce the carbonyl group. For example, the reaction of 1-decyne with acetic anhydride in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dodec-5-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodec-5-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodec-5-yn-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The triple bond can also participate in various chemical reactions, affecting the compound’s reactivity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Properties

To contextualize the unique characteristics of Dodec-5-yn-2-one, we compare it with three structurally related compounds:

cis-Dodec-5-enal (CAS: 68820-33-7): An aldehyde with a double bond at position 2.

Dodecan-2-one (hypothetical): A saturated ketone lacking unsaturated bonds.

1-(5-Decanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one (CAS: 158528-01-9): A complex ketone with a pyridine backbone.

Table 1: Comparative Physicochemical Properties
Property This compound cis-Dodec-5-enal Dodecan-2-one (hypothetical) 1-(5-Decanoyl-...)dodecan-1-one
Molecular Formula C₁₂H₂₀O C₁₂H₂₂O C₁₂H₂₄O C₃₂H₅₇NO₂
Molecular Weight (g/mol) 180.29 182.30 184.32 511.81
Functional Groups Ketone, Alkyne Aldehyde, Alkene Ketone Ketone, Pyridine, Amide
Reactivity High (alkyne) Moderate (aldehyde) Low Moderate (heterocyclic)
Synthetic Accessibility Scalable Requires oxidation Straightforward Complex multi-step synthesis

Reactivity and Functional Group Influence

  • Alkyne vs. Alkene/Aldehyde : The alkyne in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas cis-Dodec-5-enal’s alkene and aldehyde groups are prone to oxidation or nucleophilic addition .
  • Ketone Stability : this compound’s ketone is less reactive than aldehydes, making it more stable in storage compared to cis-Dodec-5-enal .

Research Findings and Data Gaps

Key Observations

Reactivity Hierarchy : Alkyne > Aldehyde > Alkene > Saturated ketone.

Synthetic Flexibility : this compound outperforms analogues in modular derivatization due to its alkyne group .

Stability Trade-offs : While aldehydes (e.g., cis-Dodec-5-enal) are more reactive, they are less stable under ambient conditions .

Data Limitations

  • Physical Properties : Melting/boiling points and solubility data for this compound are unavailable in the provided evidence, necessitating experimental validation.

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